![molecular formula C16H12BrN3O2 B4393670 2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as BPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPOB is a heterocyclic compound that contains a benzamide and oxadiazole ring, which makes it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to act through inhibition of enzymes and/or disruption of cellular processes. For example, the inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase suggests that it may have potential as a treatment for Alzheimer's disease. Similarly, its antimicrobial and anticancer activity may be due to its ability to disrupt cellular processes in bacteria and cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been found to decrease the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This suggests that this compound may have potential as a treatment for Alzheimer's disease. Additionally, this compound has been found to inhibit the growth of various bacteria and fungi, indicating its potential as an antimicrobial agent. Finally, this compound has been shown to have anticancer activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its broad range of potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a variety of enzymes, as well as antimicrobial and anticancer activity. Additionally, its synthesis method is relatively simple and straightforward. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several potential future directions for research on 2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further research is needed to determine the exact mechanism of action of this compound and its efficacy in animal models of Alzheimer's disease. Additionally, research on the potential use of this compound as an antimicrobial and anticancer agent is warranted. Finally, further studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy as a drug candidate.
Scientific Research Applications
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to have antimicrobial activity against a range of bacteria and fungi. Furthermore, it has been found to have anticancer activity against various cancer cell lines.
Properties
IUPAC Name |
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-9-5-4-8-12(13)16(21)18-10-14-19-15(20-22-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOZNPWMFNFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4393590.png)
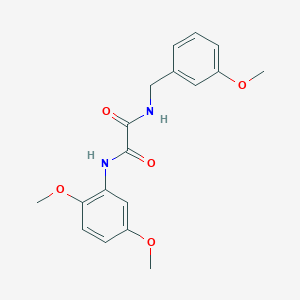
![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)
![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)
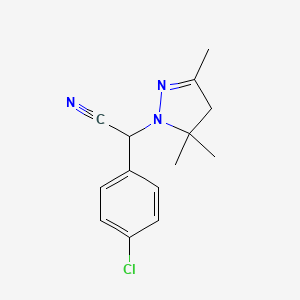
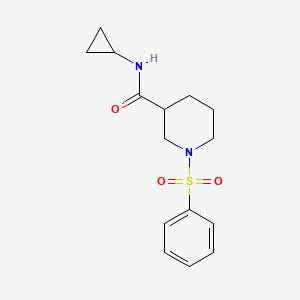

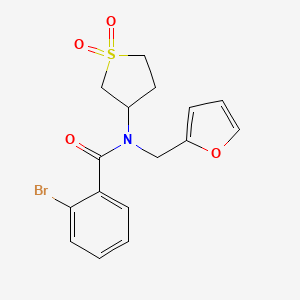
![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)

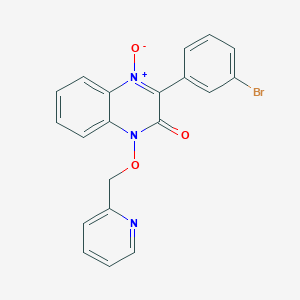
![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4393690.png)
